Benzydamine

Descripción

Propiedades

IUPAC Name |

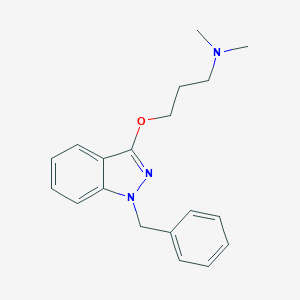

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBGNNVCVSKAQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-69-4 (mono-hydrochloride) | |

| Record name | Benzydamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047859 | |

| Record name | Benzydamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Miscible | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

642-72-8 | |

| Record name | Benzydamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzydamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzydamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

320°F | |

| Record name | Benzydamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09084 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Unique Anti-Inflammatory Profile of Benzydamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine, a non-steroidal anti-inflammatory drug (NSAID), presents a unique pharmacological profile that distinguishes it from traditional cyclooxygenase (COX) inhibitors. While classified as an NSAID, its primary anti-inflammatory and analgesic effects are not mediated through the significant inhibition of prostaglandin synthesis. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, focusing on its selective modulation of pro-inflammatory cytokines, membrane-stabilizing properties, and its impact on leukocyte function and neuronal signaling. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key molecular pathways to facilitate further investigation and therapeutic development.

Introduction

This compound is a locally acting NSAID with analgesic and anesthetic properties, widely used for the treatment of inflammatory conditions of the mouth and throat.[1][2][3] Unlike conventional NSAIDs, which primarily exert their effects by inhibiting COX enzymes and subsequent prostaglandin production, this compound's mechanism of action is multifaceted and centered on alternative inflammatory pathways.[1][2] This guide will dissect the key molecular mechanisms that contribute to this compound's distinct anti-inflammatory and analgesic efficacy.

Core Anti-Inflammatory Mechanisms

This compound's unique anti-inflammatory activity stems from a combination of effects on cytokine production, cell membrane stability, and leukocyte activity.

Selective Inhibition of Pro-Inflammatory Cytokines

A primary mechanism of this compound is its ability to selectively inhibit the synthesis and release of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3][4][5] This inhibition is crucial in dampening the inflammatory cascade. Importantly, this compound does not significantly affect the production of other pro-inflammatory cytokines like IL-6 and IL-8, nor does it impact the synthesis of anti-inflammatory cytokines such as IL-10.[4][5] This selective action suggests a targeted modulation of specific signaling pathways.

Membrane Stabilization

This compound exhibits a high affinity for cell membranes, leading to their stabilization.[1][2][6] This property contributes to its local anesthetic effect and is also thought to play a role in its anti-inflammatory action. By stabilizing lysosomal membranes, this compound can prevent the release of lytic enzymes that contribute to tissue damage during inflammation.[3] Furthermore, it inhibits the release of granules from neutrophils, which contain a variety of pro-inflammatory mediators.[3][6]

Inhibition of Leukocyte-Endothelial Interactions

The recruitment of leukocytes to the site of inflammation is a critical step in the inflammatory process. This compound has been shown to inhibit the adhesion of leukocytes to the vascular endothelium, a key event in their extravasation into inflamed tissues.[1][2] This effect is observed at concentrations ranging from 3 to 30 μmol/L.

Weak Inhibition of Prostaglandin Synthesis

In stark contrast to traditional NSAIDs, this compound is a weak inhibitor of both cyclooxygenase (COX) and lipoxygenase enzymes.[1][2] Significant inhibition of prostaglandin and thromboxane biosynthesis is only observed at high concentrations, which may be achieved during topical application.[6] This characteristic is a cornerstone of its unique profile, as it avoids the gastrointestinal and cardiovascular side effects commonly associated with systemic COX inhibition. While a direct IC50 value for prostaglandin synthesis inhibition is not consistently reported, studies indicate that concentrations up to 1 mmol/L have no significant effect on PGE2 and prostacyclin (PGI2) formation in rabbit gastric mucosal cells.[7] However, in human gingival fibroblasts, this compound has been shown to reduce both basal and cytokine-induced prostaglandin production, suggesting a partial effect on phospholipase A2 (PLA2) and cyclooxygenase.[8]

Modulation of Neuronal Excitability

This compound's analgesic properties are, in part, attributed to its ability to block voltage-gated sodium (Na+) channels in neuronal membranes. This action interferes with the transmission of pain signals.

Quantitative Data on this compound's Activity

The following tables summarize the available quantitative data on the inhibitory and modulatory effects of this compound across its various mechanisms of action.

| Mechanism | Parameter | Value | Cell/System | Reference(s) |

| Cytokine Inhibition | ||||

| TNF-α Production | EC50 | ~25 µM | LPS-stimulated human monocytes | |

| IL-1β Production | - | Inhibition observed | Candida-stimulated human mononuclear cells | [9] |

| Leukocyte Function | ||||

| Monocyte Chemotaxis (MCP-1/CCL2) | IC50 | 100 µM | Human monocytes | |

| Monocyte Chemotaxis (fMLP) | IC50 | 50 µM | Human monocytes | |

| Monocyte Chemotaxis (C5a) | IC50 | 45 µM | Human monocytes | |

| Leukocyte-Endothelial Interaction | - | Inhibition at 3-30 µM | - | |

| Neutrophil Granule Release | - | Inhibition at 3-30 µM | Human neutrophils | [6] |

| Neutrophil Oxidative Burst | - | Inhibition at 30-100 µM | Stimulated human monocytes | [6] |

| Enzyme Inhibition | ||||

| Prostaglandin Synthesis (PGE2 & PGI2) | - | No significant effect up to 1 mM | Rabbit gastric mucosal cells | [7] |

| Phospholipase A2 (PLA2) | - | Partial inhibition | Human gingival fibroblasts | [8] |

| Neuronal Modulation | ||||

| Voltage-gated Sodium (Na+) Channel Binding | IC50 | 7 µM | Sensory neurons | |

| Antimicrobial Activity | ||||

| Candida albicans | MIC | 12.5 - 50.0 µg/mL | in vitro | |

| Various Bacteria | MIC | 100 - 400 µg/mL | Gram-positive and Gram-negative bacteria | [10] |

Signaling Pathways Modulated by this compound

This compound's inhibitory effects on cytokine production and monocyte migration are linked to its modulation of intracellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of p38 MAPK and ERK1/2 Activation

This compound has been shown to strongly inhibit the activation of p38 MAPK and Extracellular signal-regulated kinase 1/2 (ERK1/2) in response to chemotactic stimuli. The IC50 values for the inhibition of chemoattractant-induced activation of p38 and ERK1/2 are 25 µM and 30 µM, respectively. This inhibition of MAPK signaling is a key mechanism underlying its anti-inflammatory effects, as these pathways are central to the production of pro-inflammatory cytokines and the regulation of cell migration.

Prostaglandin Synthesis Pathway

While a weak inhibitor, this compound can influence the prostaglandin synthesis pathway, primarily at high concentrations. Its partial inhibition of phospholipase A2 reduces the availability of the precursor, arachidonic acid.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanisms of action of this compound.

Measurement of Cytokine Production in LPS-Stimulated Human Monocytes

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or isolated monocytes.

Protocol Overview:

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

To obtain a pure monocyte population, further purify by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.

-

Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

-

Cell Stimulation and Treatment:

-

Seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100 µM) for 1 hour at 37°C.

-

Stimulate the cells with LPS (e.g., 100 ng/mL from E. coli O55:B5) for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-1β).

-

-

Cytokine Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Construct a standard curve using recombinant cytokines.

-

Calculate the concentration of cytokines in the samples based on the standard curve.

-

Determine the EC50 value for this compound's inhibition of each cytokine by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vitro Leukocyte Adhesion Assay under Flow Conditions

Objective: To assess the effect of this compound on the adhesion of neutrophils to a monolayer of human umbilical vein endothelial cells (HUVECs) under physiological flow conditions.

Protocol Overview:

-

HUVEC Culture and Activation:

-

Culture HUVECs to confluence on fibronectin-coated slides or in flow chambers.

-

Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules such as E-selectin and ICAM-1.

-

-

Neutrophil Isolation and Labeling:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Label the neutrophils with a fluorescent dye (e.g., Calcein-AM) for visualization.

-

-

Flow Chamber Assay:

-

Assemble the flow chamber with the HUVEC-coated slide.

-

Perfuse the chamber with a suspension of fluorescently labeled neutrophils (e.g., 1 x 10^6 cells/mL) in the presence or absence of various concentrations of this compound at a defined shear stress (e.g., 1-2 dynes/cm²), mimicking venous blood flow.

-

Record the interactions between neutrophils and the HUVEC monolayer using video microscopy.

-

-

Data Analysis:

-

Quantify the number of rolling, firmly adhered, and transmigrated neutrophils per unit area over time.

-

Analyze the data to determine the effect of this compound on each step of the leukocyte adhesion cascade.

-

Conclusion

This compound's anti-inflammatory and analgesic properties are derived from a unique combination of mechanisms that differentiate it from traditional NSAIDs. Its primary mode of action involves the selective inhibition of pro-inflammatory cytokines, stabilization of cellular membranes, and modulation of leukocyte function and neuronal signaling, with only a weak effect on prostaglandin synthesis. This distinct pharmacological profile makes this compound a valuable therapeutic agent for localized inflammatory conditions and a compelling subject for further research and development. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future investigations into the nuanced molecular interactions of this intriguing compound.

References

- 1. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential effect of this compound on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspects of the mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of this compound on release of prostaglandin E2 and prostacyclin from rabbit gastric mucosa cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound reduces prostaglandin production in human gingival fibroblasts challenged with interleukin-1 beta or tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Bactericidal Effect Results from a Permanent Cell Membrane Lesion [gavinpublishers.com]

Benzydamine's Effects on Pro-inflammatory Cytokine Production: A Technical Guide

Executive Summary Benzydamine is a locally-acting non-steroidal anti-inflammatory drug (NSAID) with a pharmacological profile distinct from traditional aspirin-like NSAIDs. Its primary anti-inflammatory mechanism is not the inhibition of cyclooxygenase (COX) enzymes but the selective inhibition of the synthesis and release of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][2][3] Crucially, this compound does not significantly affect the production of certain other cytokines like IL-6 and IL-8, nor does it impact anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist (IL-1ra).[2][4][5] This selective activity is attributed to its ability to modulate key intracellular signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, and inhibit monocyte migration.[6][7] This technical guide provides an in-depth review of the quantitative data, experimental methodologies, and signaling pathways related to this compound's modulatory effects on pro-inflammatory cytokine production, aimed at researchers, scientists, and drug development professionals.

Core Mechanism of Action: Selective Cytokine Inhibition

Unlike typical NSAIDs that primarily target prostaglandin synthesis, this compound exerts its anti-inflammatory effects by directly suppressing the production of key pro-inflammatory cytokines.[5][8] This action is highly selective, focusing on cytokines that are pivotal in the initial stages of the inflammatory cascade.

-

Inhibition of Pro-inflammatory Cytokines : The principal anti-inflammatory effect of this compound is derived from its ability to inhibit the production of TNF-α and IL-1β.[1][9] It has also been shown to block the secretion of MCP-1, a potent chemokine responsible for recruiting monocytes to sites of inflammation.[1][3]

-

Differential Effect : A distinguishing feature of this compound is its lack of significant impact on other cytokines. Studies have repeatedly shown that under conditions where TNF-α and IL-1β production is markedly decreased, the levels of IL-6, IL-8, IL-10, and IL-1ra remain largely unaffected.[3][4][6][9] This suggests that this compound's anti-inflammatory capacity may stem from its ability to reduce pro-inflammatory mediators without compromising the body's anti-inflammatory responses.[4]

-

Signaling Pathway Modulation : The mechanism for this selective inhibition involves the modulation of intracellular signaling cascades. This compound has been shown to inhibit the p38 MAPK pathway, a critical regulator of TNF-α and IL-1β biosynthesis.[6][7] By blocking this pathway, this compound can prevent the downstream transcription and translation of these cytokine genes. A recent study also identified this compound as a potential inhibitor of cathepsin S (CTSS), which may contribute to its ability to suppress neuroinflammation.[10]

Quantitative Data on Cytokine Inhibition

The inhibitory effects of this compound on pro-inflammatory cytokine production have been quantified in various in vitro and in vivo models. The data consistently demonstrate a potent and selective action, particularly against TNF-α.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

| Cytokine | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| TNF-α | Human Monocytes | Lipopolysaccharide (LPS) | ~25 µM | ED50 (50% effective dose) | [9][11] |

| TNF-α | Human Mononuclear Cells | Candida albicans | 6.25 - 50 µM | Dose-dependent inhibition | [3] |

| TNF-α mRNA | Human Monocytes | Lipopolysaccharide (LPS) | 50 µM | ~30% reduction in mRNA levels | [9] |

| IL-1β | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Not specified | Substantial inhibition | [9] |

| IL-1β | Human Mononuclear Cells | Candida albicans | 6.25 - 50 µM | Inhibition (to a lesser extent than TNF-α) | [3] |

| IL-1β mRNA | Primary Microglia | Lipopolysaccharide (LPS) | 10 µM | Up to 59.1% suppression of mRNA levels | [10] |

| MCP-1 | Human Mononuclear Cells | Candida albicans | 6.25 - 50 µM | Blocked secretion | [3] |

Table 2: In Vivo Effects of this compound on Cytokine Levels

| Animal Model | Condition / Stimulus | This compound Dosage | Effect on Serum Cytokines | Reference |

| Mouse | LPS-induced endotoxin toxicity | 40 mg/kg s.c. | Marked reduction of TNF-α and IL-1β; IL-6 unaffected | [9] |

| Mouse | Ischemic stroke | Not specified | Attenuated neuroinflammatory responses | [10] |

Experimental Protocols

The following section details a generalized methodology for assessing the effects of this compound on cytokine production in vitro, based on protocols described in the literature.[3][9][10]

In Vitro Assessment of Cytokine Inhibition

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells following stimulation.

1. Cell Isolation and Culture:

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, specific cell lines (e.g., THP-1 monocytes) or primary cells from animal models (e.g., mouse peritoneal macrophages) can be used.[3][9]

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine. Cells are seeded in multi-well plates at a predetermined density.

2. Stimulation and Treatment:

-

Stimulus: An inflammatory stimulus is added to the cell cultures to induce cytokine production. Common stimuli include Lipopolysaccharide (LPS) for Toll-like receptor 4 (TLR4) activation or heat-inactivated pathogens like Candida albicans or streptococci.[3][9]

-

This compound Application: this compound hydrochloride is dissolved in a suitable solvent and added to the cultures at a range of final concentrations (e.g., 1 µM to 100 µM) either prior to or concurrently with the stimulus. A vehicle control (solvent only) is included.

3. Incubation and Sample Collection:

-

Incubation: The cell plates are incubated for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cytokine synthesis and secretion.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatant is carefully collected and stored at -80°C for later analysis.

4. Cytokine Quantification:

-

Method: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected supernatants is measured using a quantitative immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA).[12] ELISA kits specific to the target cytokine and species are used according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokine standards. The optical density readings from the samples are used to calculate the cytokine concentrations. The percentage of inhibition by this compound is calculated relative to the stimulated control group.

Implications for Research and Drug Development

The unique mechanism of this compound presents several implications for therapeutic applications and future research:

-

Targeted Anti-Inflammatory Therapy : this compound's ability to selectively suppress key initiators of inflammation like TNF-α and IL-1β, while sparing other cytokines, suggests a more targeted approach to managing inflammatory conditions. This is particularly relevant for local inflammatory disorders such as oropharyngeal mucositis, gingivitis, and sore throat, where a broad systemic suppression of the immune system is undesirable.[1][13][14]

-

Distinct from Traditional NSAIDs : The fact that this compound is a weak inhibitor of COX enzymes means it is less likely to cause the gastrointestinal side effects commonly associated with traditional NSAIDs.[5][15] This makes it a valuable alternative, especially for topical and mucosal application.

-

Future Research Directions : Further investigation into this compound's effects on the MAPK and other signaling pathways could reveal additional therapeutic targets.[6] Its potential role as a cathepsin S inhibitor opens new avenues for its application in neuroinflammatory conditions.[10] Understanding the precise molecular interactions that govern its cytokine selectivity could inform the development of a new class of anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. The present and the future of this compound: expert opinion paper - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound inhibits the release of tumor necrosis factor-alpha and monocyte chemotactic protein-1 by Candida albicans-stimulated human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effect of this compound on pro- versus anti-inflammatory cytokine production: lack of inhibition of interleukin-10 and interleukin-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 6. This compound—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting cathepsin s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IL-1ß, IL-6 and TNF-α expression levels of macrophage cells induced by this compound hydrochloride, this compound hydrochloride with chitosan, calcium hydroxide and chlorhexidine medicaments: An ELISA study [jstage.jst.go.jp]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Benzydamine's Interaction with Cellular Membranes and Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions of benzydamine with cellular membranes and ion channels. This compound, a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile, exhibits potent local anesthetic, analgesic, and anti-inflammatory properties. These effects are intrinsically linked to its ability to modulate membrane properties and interfere with the function of key ion channels, distinguishing it from traditional cyclooxygenase (COX) inhibitors.

Physicochemical Properties and Membrane Affinity

This compound is an indazole derivative characterized by a lipophilic nature.[1][2][3][4] This inherent lipophilicity grants it a high affinity for cellular membranes, a critical aspect of its mechanism of action.[1][2][3][4] Unlike typical acidic NSAIDs, this compound is a weak base, which influences its partitioning into different cellular compartments.[5][6] This high membrane affinity leads to a "membrane stabilization" effect, which is a cornerstone of its local anesthetic and anti-inflammatory activities.[2][3][4][5][7][8] This stabilization is thought to reduce membrane permeability and excitability.

Interaction with the Cellular Membrane

This compound's interaction with the cell membrane is a key determinant of its therapeutic effects. Its lipophilic structure allows it to readily partition into the lipid bilayer, leading to several consequential actions:

-

Membrane Stabilization: At concentrations of 10–100 μmol/L, this compound stabilizes mucosal membranes.[2][3] This effect is also demonstrated by its ability to stabilize erythrocyte membranes and lysosomes.[5][7] This stabilization contributes to its local anesthetic properties by altering the environment of membrane-embedded proteins like ion channels.

-

Antimicrobial Effects: this compound's membrane-disrupting properties contribute to its antimicrobial activity. It has been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as Candida albicans.[3][9] The mechanism involves increasing cell membrane permeability, leading to cell death.[9][10] Minimal inhibitory concentrations for Candida species range from 12.5 to 50.0 μg/mL.[3] Flow cytometry studies have confirmed that this compound induces permeabilization of the bacterial cell membrane.[9]

Modulation of Ion Channel Activity

A significant component of this compound's analgesic and local anesthetic action stems from its direct interaction with and inhibition of various ion channels, particularly voltage-gated sodium channels.

Voltage-Gated Sodium Channels (Nav)

This compound is a potent blocker of voltage-gated sodium channels, a mechanism it shares with conventional local anesthetics.[1][10] By blocking these channels, this compound prevents the generation and propagation of action potentials in sensory neurons, thereby attenuating the local transmission of pain signals.[1]

Studies have shown that this compound:

-

Binds to site 2 of the Na+ channel with an IC50 of 7 µM.[1]

-

Produces a concentration-dependent block of Na+ inward currents, with 50 µM causing a significant blockade and 100 µM leading to full inhibition.[1]

-

Specifically inhibits the Nav1.8 sodium channel in a dose-dependent manner.[11]

-

Its action on Nav channels contributes to the inhibition of capsaicin-induced action potentials in sensory neurons.[1]

Other Ion Channels

While the interaction with sodium channels is well-documented, the effect of this compound on other ion channels appears to be limited:

-

Potassium Channels (Kv): Research indicates that this compound has no effect on Kv7.2/7.3 channels.[11]

-

Transient Receptor Potential (TRP) Channels: Studies have shown that this compound does not act as an agonist or antagonist for TRPA1 and TRPV1 channels.[11]

Impact on Cellular Signaling Pathways

Beyond its direct membrane and ion channel effects, this compound modulates key inflammatory signaling pathways, which is central to its anti-inflammatory properties.

This compound predominantly inhibits the synthesis of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[7][8][12] This action is selective, as it does not significantly affect the production of other pro-inflammatory cytokines like IL-6 and IL-8, or anti-inflammatory cytokines such as IL-10.[7][8] The inhibition of TNF-α synthesis occurs with an EC50 of 25 µmol/L.[6]

The anti-inflammatory activity of this compound is also associated with the blockage of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK and p38.[2][3][13][14] By inhibiting these pathways, this compound can suppress the migration of monocytes stimulated by various chemotactic factors.[2][3]

Data Presentation

Table 1: Quantitative Data on this compound's Interaction with Ion Channels and Membranes

| Parameter | Target | Value | Experimental Context |

| IC50 | Voltage-Gated Sodium Channel (Nav) Site 2 Binding | 7 µM | Binding displacement assay.[1] |

| Inhibition | Na+ Inward Current | Significant blockade at 50 µM | Whole-cell patch clamp on nociceptors.[1] |

| Inhibition | Na+ Inward Current | Full inhibition at 100 µM | Whole-cell patch clamp on nociceptors.[1] |

| Inhibition | Neuronal Excitability | Dose-dependent | Electrophysiological recordings on DRG neurons.[11] |

| Membrane Stabilization | Mucosal Membranes | 10–100 μmol/L | In vitro studies.[2][3] |

| Inhibition | Leukocyte-Endothelial Interactions | 3–30 μmol/L | In vitro studies.[2][3][15] |

| Inhibition | Granule Release from Neutrophils | 3–30 micromol/L | In vitro studies.[6] |

| MIC | Candida albicans and non-albicans strains | 12.5 to 50.0 μg/mL | In vitro growth inhibition assays.[3] |

Table 2: Summary of this compound's Effects on Different Ion Channels

| Ion Channel Family | Specific Channel(s) | Observed Effect |

| Voltage-Gated Sodium Channels (Nav) | Nav Channels (general), Nav1.8 | Inhibition/Blockade[1][11] |

| Voltage-Gated Potassium Channels (Kv) | Kv7.2/7.3 | No Effect[11] |

| Transient Receptor Potential (TRP) Channels | TRPA1, TRPV1 | No Effect[11] |

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Analysis

Objective: To measure the effect of this compound on voltage-gated sodium currents in cultured nociceptors.

Methodology:

-

Cell Culture: Dorsal Root Ganglion (DRG) neurons are isolated and cultured.

-

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

Solutions:

-

External Solution (in mM): Composed of appropriate concentrations of NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Contains CsCl or KCl, MgCl2, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Voltage Protocol: To elicit Na+ currents, depolarizing pulses (e.g., for 50 ms) are applied from a holding potential of -100 mV to various test potentials (e.g., up to +40 mV in 20 mV increments).

-

Drug Application: this compound (e.g., 50 µM) is applied to the cells via the external solution.

-

Data Analysis: The peak inward Na+ current is measured before and after the application of this compound to determine the extent of inhibition. A concentration-response curve can be generated to calculate the IC50.

Flow Cytometry for Bacterial Membrane Permeability

Objective: To assess the effect of this compound on the membrane integrity of bacteria.

Methodology:

-

Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown to the mid-logarithmic phase.

-

Treatment: Bacterial cells are incubated with various concentrations of this compound for a specified time (e.g., 1 hour). A control group without this compound is also included.

-

Staining: The bacterial cells are stained with a fluorescent dye that indicates membrane permeability, such as Propidium Iodide (PI). PI can only enter cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: An increase in the percentage of PI-positive cells in the this compound-treated groups compared to the control group indicates membrane permeabilization.

Mandatory Visualizations

Caption: this compound's dual mechanism of action.

Caption: Workflow for patch-clamp analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 4. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Anti-Inflammatory, Anesthetic Mouthwash: All Evidence [icpahealth.com]

- 6. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound hydrochloride | 132-69-4 | Benchchem [benchchem.com]

- 9. This compound Bactericidal Effect Results from a Permanent Cell Membrane Lesion [gavinpublishers.com]

- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 11. This compound plays a role in limiting inflammatory pain induced by neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comparative Analysis of the Mechanisms of Action: Benzydamine vs. Traditional NSAIDs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the distinct mechanisms of action of benzydamine compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). While both are classified as anti-inflammatory agents, their molecular targets and pathways diverge significantly. Traditional NSAIDs primarily exert their effects through the potent inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. In contrast, this compound's anti-inflammatory properties are predominantly attributed to the modulation of pro-inflammatory cytokine production, with a notably weak inhibitory effect on the COX pathway. This document details these differing mechanisms, presents quantitative data for comparison, outlines key experimental protocols for their study, and provides visual representations of the involved signaling pathways.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. The archetypal mechanism for traditional NSAIDs, such as ibuprofen and diclofenac, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2][3] this compound, while also classified as an NSAID, exhibits a pharmacological profile that distinguishes it from its traditional counterparts.[4][5][6] Its primary anti-inflammatory and analgesic effects are not mediated by significant COX inhibition but rather through a distinct mechanism involving the suppression of pro-inflammatory cytokines.[7] This guide will dissect these differences at a molecular level, providing a clear understanding for researchers and drug development professionals.

Core Mechanisms of Action

Traditional NSAIDs: The Cyclooxygenase Inhibition Pathway

The principal mechanism of action for traditional NSAIDs is the inhibition of the COX enzymes, COX-1 and COX-2.[1][8][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1][10][11]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1]

The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common gastrointestinal adverse effects are linked to the inhibition of the protective functions of COX-1.[1][8] Some NSAIDs are non-selective, inhibiting both isoforms, whereas others are designed to be selective for COX-2.[1]

This compound: A Multi-faceted Anti-inflammatory and Analgesic Agent

This compound's mechanism of action is fundamentally different from that of traditional NSAIDs.[4][6][12] Its anti-inflammatory efficacy stems primarily from its ability to inhibit the synthesis and release of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[4][7][13] This effect is achieved without significantly impacting the production of anti-inflammatory cytokines like IL-10.[13][14]

Furthermore, evidence suggests that this compound may exert its effects through the inhibition of the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathway, a key regulator of pro-inflammatory cytokine biosynthesis.[15]

In addition to its anti-inflammatory properties, this compound exhibits local anesthetic effects, which are attributed to its ability to stabilize cell membranes and block neuronal sodium channels.[7][16][17] It also demonstrates antimicrobial and antifungal properties.[5][7][16]

Quantitative Comparison of COX Inhibition

A key differentiator between this compound and traditional NSAIDs is their potency in inhibiting COX enzymes. This compound is a notably weak inhibitor of both COX-1 and COX-2, requiring high concentrations to elicit a significant effect.[4][6][17][18][19]

| Drug | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |

| This compound | COX-1 / COX-2 | > 1000[15] | - |

| Diclofenac | COX-1 | 0.08 - 0.42 | ~0.03 - 0.05 |

| COX-2 | 2.75 | ||

| Ibuprofen | COX-1 | 1.9 - 13 | ~1.5 - 2.5 |

| COX-2 | 3.2 - 39 | ||

| Indomethacin | COX-1 | 0.06[15] | ~0.02 |

| COX-2 | 2.75 |

IC50 values for traditional NSAIDs can vary depending on the specific assay conditions. The values presented are representative ranges from the literature.

Signaling Pathway Diagrams

Traditional NSAID Mechanism of Action

Caption: Mechanism of traditional NSAIDs via COX inhibition.

This compound Mechanism of Action

Caption: this compound's inhibition of the p38 MAPK pathway.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against COX-1 and COX-2.

-

Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.

-

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.[6]

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0.[6]

-

Hemin (cofactor).[6]

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[16]

-

Arachidonic acid (substrate).[6]

-

Test compound and reference inhibitors (e.g., diclofenac, celecoxib).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare solutions of the test compound and reference inhibitors at various concentrations.

-

In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound or reference inhibitor to the respective wells. Include wells for 100% initial enzyme activity (no inhibitor) and background (no enzyme).

-

Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Add the colorimetric substrate solution to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at a specific wavelength (e.g., 590 nm) for a set duration (e.g., 2 minutes).[16]

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

Measurement of TNF-α and IL-1β Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the effect of a compound on the production of pro-inflammatory cytokines by human immune cells.

-

Objective: To quantify the inhibition of TNF-α and IL-1β production by a test compound in LPS-stimulated PBMCs.

-

Materials:

-

Human peripheral blood from healthy donors.

-

Ficoll-Hypaque for PBMC separation.

-

RPMI 1640 cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compound (e.g., this compound).

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-1β.

-

24-well cell culture plates.

-

-

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Hypaque density gradient centrifugation.

-

Wash the PBMCs and resuspend them in complete RPMI 1640 medium.

-

Plate the PBMCs in 24-well plates at a density of 2 x 10^6 cells/well.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate the plates for a designated period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants by centrifugation.

-

Quantify the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

-

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the detection of the activated (phosphorylated) form of p38 MAPK in cell lysates.

-

Objective: To determine if a test compound inhibits the phosphorylation of p38 MAPK in stimulated cells.

-

Materials:

-

Cell line (e.g., RAW 264.7 macrophages) or primary cells.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.[4][18]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture and treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal protein loading.

-

Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

-

Conclusion

The mechanisms of action of this compound and traditional NSAIDs are fundamentally distinct. Traditional NSAIDs are potent inhibitors of the cyclooxygenase pathway, which is central to their anti-inflammatory and analgesic effects, but also contributes to their characteristic side-effect profile. This compound, conversely, operates primarily through the modulation of pro-inflammatory cytokine production, likely via inhibition of the p38 MAPK pathway, and is a very weak inhibitor of COX enzymes. This divergence in molecular targets provides a basis for understanding their different clinical applications and adverse effect profiles. For researchers and professionals in drug development, a thorough comprehension of these distinct mechanisms is crucial for the rational design and application of anti-inflammatory therapies.

References

- 1. Comparative in vitro stimulation with lipopolysaccharide to study TNFalpha gene expression in fresh whole blood, fresh and frozen peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The effect of this compound on the generation and interaction of reactive oxygen species and cyclo- and lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. This compound | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. biocompare.com [biocompare.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Benzydamine: A Comprehensive Technical Guide on its Function as a Weak Cyclooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a pharmacological profile that distinguishes it from traditional NSAIDs. While structurally an indazole analogue, its primary anti-inflammatory and analgesic properties are not mediated by potent cyclooxygenase (COX) inhibition. Instead, this compound exerts its effects through a multi-faceted mechanism of action, including the inhibition of pro-inflammatory cytokine synthesis, modulation of phospholipase A2 activity, and membrane stabilization. This technical guide provides an in-depth analysis of this compound's interaction with the cyclooxygenase pathway and details the experimental evidence for its alternative mechanisms of action. Quantitative data are presented in tabular format for clarity, and key experimental protocols and signaling pathways are visually represented.

Introduction

This compound is a locally acting NSAID with established analgesic and anti-inflammatory properties, primarily used for the treatment of inflammatory conditions of the mouth and throat.[1][2] Unlike classical NSAIDs such as aspirin and ibuprofen, which are acidic compounds that potently inhibit COX enzymes, this compound is a weak base and a notably weak inhibitor of both COX-1 and COX-2 isoforms.[2][3] This distinction in its mechanism of action contributes to a different side-effect profile, particularly a lower incidence of gastrointestinal complications associated with systemic COX inhibition. This guide will explore the nuances of this compound's interaction with the arachidonic acid cascade and elucidate the primary pathways through which it exerts its therapeutic effects.

Interaction with the Cyclooxygenase Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. The inhibitory activity of NSAIDs against these enzymes is a key determinant of their efficacy and side-effect profile.

In Vitro Inhibition of COX-1 and COX-2

Numerous studies have consistently demonstrated that this compound is a weak inhibitor of cyclooxygenase. Effective inhibition of COX and lipoxygenase is generally observed only at high concentrations, typically in the millimolar range.[1][2] This is in stark contrast to traditional NSAIDs, which exhibit inhibitory activity at micromolar or even nanomolar concentrations.

| Parameter | Value | Reference |

| COX Inhibition | IC50 > 10⁻³ mol/L | [4] |

This table summarizes the reported in vitro inhibitory concentration of this compound against cyclooxygenase.

Due to its weak activity, specific and comparative IC50 values for COX-1 and COX-2 are not well-established in the literature, as its primary anti-inflammatory effects are attributed to other mechanisms.

Primary Mechanisms of Anti-Inflammatory Action

The therapeutic effects of this compound are predominantly attributed to its activity on pathways independent of significant COX inhibition. These include the modulation of pro-inflammatory cytokine production, inhibition of phospholipase A2, and membrane-stabilizing effects.

Inhibition of Pro-inflammatory Cytokines

A key mechanism of this compound's anti-inflammatory action is the inhibition of the synthesis and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2]

| Parameter | Value | Reference |

| TNF-α Inhibition (EC50) | 25 µmol/L | [3] |

This table presents the half-maximal effective concentration (EC50) of this compound for the inhibition of TNF-α synthesis.

Inhibition of Phospholipase A2 (PLA2)

This compound has been shown to inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids.[5] By limiting the availability of the substrate for COX enzymes, this compound can indirectly reduce prostaglandin synthesis.

| Parameter | Concentration for Inhibition | Reference |

| Phospholipase A2 Inhibition | > 10⁻⁵ mol/L | [5] |

This table indicates the concentration at which this compound begins to inhibit the release of fatty acids by phospholipase A2.

Membrane Stabilization and Effects on Neutrophils

This compound exhibits significant membrane-stabilizing properties, which contribute to its anti-inflammatory and local anesthetic effects.[3][6] This includes the inhibition of granule release from neutrophils and the suppression of the neutrophil oxidative burst.

| Mechanism | Effective Concentration Range | Reference |

| Inhibition of Neutrophil Granule Release | 3 - 30 µmol/L | [3] |

| Inhibition of Neutrophil Oxidative Burst | 30 - 100 µmol/L | [3] |

This table summarizes the concentration ranges at which this compound exerts its effects on neutrophil function.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and Sites of Inhibition

The following diagram illustrates the arachidonic acid cascade and the points at which phospholipase A2 and cyclooxygenase act. This compound's inhibitory effects are more pronounced on PLA2 than on COX.

Experimental Workflow: Cyclooxygenase Inhibition Assay

This diagram outlines a general workflow for an in vitro assay to determine the inhibitory effect of a compound on COX activity.

Experimental Workflow: TNF-α Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibition of TNF-α production in cell culture.

Mechanisms of Membrane Stabilization and Neutrophil Inhibition

This diagram depicts the proposed mechanisms by which this compound stabilizes cell membranes and inhibits neutrophil functions.

References

- 1. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [The action of this compound on phospholipase activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Lipophilic Nature and Tissue Distribution of Benzydamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the physicochemical properties of Benzydamine, focusing on its lipophilicity and the resulting implications for its tissue distribution and pharmacological activity. This guide synthesizes key data, outlines relevant experimental protocols, and illustrates associated biological and experimental pathways.

Physicochemical Properties and Lipophilicity

This compound (N,N-dimethyl-3-{[1-(phenylmethyl)-1H-indazol-3-yl]oxy}-1-propanamine) is a weakly basic, indazole-class non-steroidal anti-inflammatory drug (NSAID).[1] Unlike traditional acidic NSAIDs, its basic nature and high lipophilicity are central to its pharmacokinetic profile and mechanism of action.[1][2] The high lipid solubility of its unionized form allows for efficient passage through cellular membranes, contributing to its effective uptake by tissues.[2][3][4]

The lipophilicity of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water.[5][6] A higher log P value indicates greater lipid solubility.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₃N₃O | [1] |

| Molecular Weight | 309.4 g/mol | [1] |

| Basic pKa | 9.27 | [1] |

| XLogP3-AA (log P) | 3.9 |[1] |

Pharmacokinetics and Tissue Distribution

The lipophilic character of this compound significantly influences its pharmacokinetic profile. Following oral administration, it is well-absorbed, with plasma concentrations peaking rapidly.[8][9] Conversely, systemic absorption after topical application (e.g., mouthwash, spray) is low, which minimizes the potential for systemic side effects and allows the drug to exert its effects locally.[4][8][9]

A key pharmacokinetic parameter reflecting tissue distribution is the volume of distribution (Vd). This compound exhibits a high volume of distribution, indicating that the drug extensively distributes into tissues rather than remaining in the plasma.[2][3][8][10] This is consistent with its high lipophilicity and low plasma protein binding (<20%), which allows the unbound drug to diffuse freely into cells.[2][4][8] Studies suggest that this compound selectively binds to inflamed tissues, concentrating its therapeutic effect at the site of action.[9]

Table 2: Key Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Description | Source |

|---|---|---|---|

| Volume of Distribution (Vd) | ~213 Litres | A high Vd indicates extensive distribution into tissues. | [8] |

| Plasma Protein Binding | < 20% | Low binding allows more free drug to be available for tissue penetration. | [4][8][9] |

| Terminal Half-Life (t½) | ~13 hours | The time taken for the plasma concentration to reduce by half. | [3][8][9] |

| Systemic Clearance | ~193 ml/min | The volume of plasma cleared of the drug per unit time. | [8] |

| Peak Plasma Concentration (Cmax) | ~0.8 µg/mL | Following a 100 mg oral dose. |[8] |

Mechanism of Action and Associated Signaling Pathways

This compound's mechanism of action differs from traditional NSAIDs. It is a weak inhibitor of cyclooxygenase (COX) and lipoxygenase enzymes.[3][11] Its primary anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokine synthesis, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][9][12] This is achieved through the blockage of key signaling pathways like the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[3][13] Its lipophilic nature facilitates its entry into cells to engage with these intracellular targets.

Additionally, this compound exhibits local anesthetic properties by blocking voltage-gated sodium channels in neuronal membranes, which prevents the transmission of pain signals.[3][12] This membrane-stabilizing effect is also linked to its high affinity for lipid bilayers.[3][11][14]

References

- 1. This compound | C19H23N3O | CID 12555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound hydrochloride: an overview on a... | F1000Research [f1000research.com]

- 4. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. LogD/LogP - Enamine [enamine.net]

- 7. omicsonline.org [omicsonline.org]

- 8. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of this compound in dairy cows following intravenous or intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aspects of the mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. This compound—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound hydrochloride: an overview on a well-established drug with news in mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Benzydamine in the Attenuation of Leukocyte-Endothelial Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that distinguishes it from traditional cyclooxygenase (COX) inhibitors.[1][2][3] Its anti-inflammatory efficacy is attributed to a multi-faceted mechanism of action that includes the modulation of pro-inflammatory cytokine production, stabilization of cellular membranes, and, critically, the inhibition of leukocyte-endothelial interactions.[1][2][4] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which this compound interferes with the key steps of the leukocyte adhesion cascade. It summarizes the quantitative data from pertinent studies, details the experimental protocols used to elucidate these effects, and provides visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of inflammation biology and drug development.

Introduction to Leukocyte-Endothelial Interactions

The recruitment of leukocytes from the bloodstream to sites of inflammation is a fundamental component of the immune response. This process, known as the leukocyte adhesion cascade, is a sequential, multi-step process involving the tethering, rolling, firm adhesion, and subsequent transmigration of leukocytes across the vascular endothelium.[5][6] This cascade is orchestrated by the coordinated expression and activation of various adhesion molecules on both leukocytes and endothelial cells, triggered by inflammatory mediators such as cytokines and chemokines. Dysregulation of this process is a hallmark of numerous acute and chronic inflammatory diseases.

This compound's Core Mechanisms of Inhibition

This compound exerts its inhibitory effects on leukocyte-endothelial interactions through several distinct, yet interconnected, mechanisms. Unlike typical NSAIDs, its primary action is not related to the inhibition of prostaglandin synthesis.[1][2][3][4]

Inhibition of Pro-Inflammatory Cytokine Synthesis

A primary mechanism of this compound's action is the suppression of pro-inflammatory cytokine production. It has been demonstrated to selectively inhibit the synthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while not affecting the production of anti-inflammatory cytokines like IL-10.[1][3][4] TNF-α and IL-1β are potent activators of the vascular endothelium, inducing the expression of key adhesion molecules required for leukocyte recruitment. By reducing the levels of these cytokines, this compound effectively dampens the initial inflammatory signals that trigger the adhesion cascade.[7]

Modulation of Leukocyte Function

This compound directly impacts several functions of leukocytes that are critical for their interaction with the endothelium:

-

Inhibition of Migration: this compound has been shown to inhibit monocyte chemotaxis in response to various chemoattractants, including CCL2 (MCP-1), fMLP, and C5a.[8] This effect is associated with the blockage of the ERK and p38 MAPK signaling pathways within the monocytes.[8]

-

Reduction of Oxidative Burst: The drug effectively inhibits the generation of reactive oxygen species (ROS) by neutrophils.[9] This is significant as ROS can act as signaling molecules that promote inflammation and can also cause direct tissue damage. The IC50 for this effect on murine neutrophils has been reported as 1.7 x 10⁻⁵ mol/l.[9]

-

Membrane Stabilization and Inhibition of Degranulation: this compound exhibits a high affinity for cell membranes, leading to their stabilization.[2][4] This action inhibits the release of azurophilic granules from neutrophils, which contain serine proteases and other pro-inflammatory mediators.[4][10]

Direct Inhibition of Leukocyte Adhesion

Studies have demonstrated that this compound can directly reduce the attachment of granulocytes to the endothelium. In one study using isolated guinea pig aortic strips, this compound effectively reduced the attachment of granulocytes with an IC50 of 3-4 x 10⁻⁶ mol/l.[11] This effect was attributed exclusively to the inhibition of granulocyte adhesiveness and was not reversible by washing.[11]

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on leukocyte functions and cytokine production.

| Parameter | Cell Type/System | Stimulus | IC50 / Concentration | Observed Effect | Reference |

| Leukocyte Adhesion | Human Granulocytes / Guinea Pig Aortic Endothelium | - | 3-4 x 10⁻⁶ mol/l (IC50) | Effective reduction in attachment | [11] |

| Leukocyte Aggregation | Human Leukocytes | C3a, C5a-desArg, fMLP | 1-3 x 10⁻⁴ mol/l | Diminished aggregation and deaggregation of formed aggregates | [11] |

| ROS Generation | Murine Neutrophils | - | 1.7 x 10⁻⁵ mol/l (IC50) | Inhibition of reactive oxygen species generation | [9] |

| Monocyte Chemotaxis | Human Monocytes | MCP-1/CCL2 | 100 µM (IC50) | Inhibition of migration | [8] |

| Monocyte Chemotaxis | Human Monocytes | fMLP | 50 µM (IC50) | Inhibition of migration | [8] |

| Monocyte Chemotaxis | Human Monocytes | C5a | 45 µM (IC50) | Inhibition of migration | [8] |

| Exocytosis (Azurophil Granules) | Cytochalasin B-treated Human Neutrophils | - | 3-10 µM (IC50) | Inhibition of granule release | [12] |

Table 1: In Vitro Inhibitory Concentrations of this compound on Leukocyte Functions

| Cytokine | Cell Type | Stimulus | This compound Concentration | Level of Inhibition | Reference |

| TNF-α | Human Peripheral Blood Cells | Candida albicans | 6.25-50 µM | Dose-dependent inhibition | [13] |

| IL-1β | Human Peripheral Blood Cells | Candida albicans | 6.25-50 µM | Lesser extent of inhibition compared to TNF-α | [13] |

| MCP-1 | Human Peripheral Blood Cells | Candida albicans | 6.25-50 µM | Blocked secretion | [13] |

| IL-6 | Human Peripheral Blood Cells | Candida albicans | 6.25-50 µM | No effect | [13] |

| IL-8 | Human Peripheral Blood Cells | Candida albicans | 6.25-50 µM | No effect | [13] |

| IL-1β, IL-6, TNF-α | LPS-activated Macrophages | Lipopolysaccharide (LPS) | 50 µg/mL | Lowest observed cytokine values | [14] |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Key Experimental Protocols

The investigation of this compound's effects on leukocyte-endothelial interactions relies on a variety of specialized in vitro and in vivo models.

In Vitro Leukocyte-Endothelial Adhesion Assay (under Flow Conditions)

This assay mimics the physiological conditions of blood flow and is crucial for studying the different steps of the leukocyte adhesion cascade.[15]

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on fibronectin-coated plates or in microfluidic channels.

-

Endothelial Activation: The endothelial monolayer is activated with an inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL for 4-6 hours), to induce the expression of adhesion molecules like E-selectin, VCAM-1, and ICAM-1.

-

Leukocyte Isolation: Leukocytes (e.g., neutrophils or peripheral blood mononuclear cells) are isolated from fresh human blood.

-

Perfusion: The isolated leukocytes, suspended in a suitable medium, are perfused over the activated endothelial monolayer at a defined physiological shear stress (e.g., 1-5 dynes/cm²) using a syringe pump connected to a parallel-plate flow chamber.

-

Data Acquisition and Analysis: The interactions are visualized using phase-contrast or fluorescence microscopy and recorded. The number of rolling, firmly adhered, and transmigrated leukocytes is quantified per unit area over time. The effect of this compound is assessed by pre-incubating either the leukocytes, the endothelial cells, or both with various concentrations of the drug before and during the perfusion.

Transendothelial Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic migration of leukocytes across an endothelial monolayer.[16][17]

-

Chamber Setup: The assay uses a two-compartment chamber (e.g., a Transwell insert) separated by a porous membrane (typically 3-8 µm pores). Endothelial cells are cultured to confluence on the upper side of the membrane.

-

Chemoattractant Gradient: A chemoattractant (e.g., fMLP, C5a, or a chemokine) is placed in the lower chamber to establish a concentration gradient across the endothelialized membrane.

-

Leukocyte Addition: A suspension of leukocytes, pre-treated with this compound or a vehicle control, is added to the upper chamber.

-

Incubation: The chamber is incubated for a period (e.g., 1-3 hours) at 37°C to allow for leukocyte migration.

-

Quantification: The number of leukocytes that have migrated to the lower chamber is quantified by direct cell counting, fluorescence labeling, or impedance-based measurements.

Intravital Microscopy

This in vivo technique allows for the direct visualization and quantification of leukocyte-endothelial interactions within the microcirculation of a living animal.[18][19]

-

Animal Model: Anesthetized animals (e.g., mice or rats) are used. A specific tissue with translucent microvasculature, such as the mesentery or cremaster muscle, is exteriorized for observation.

-

Inflammatory Challenge: An inflammatory response is induced, for example, by local superfusion of an inflammatory mediator or systemic injection of a substance like lipopolysaccharide (LPS).

-

Leukocyte Labeling: Circulating leukocytes can be visualized by injecting a fluorescent dye (e.g., rhodamine 6G or acridine orange) or by using transgenic mice with fluorescently labeled leukocytes.[20]

-

Drug Administration: this compound or a vehicle control is administered to the animal (e.g., intravenously or topically) before or after the inflammatory challenge.

-

Image Acquisition and Analysis: A selected venule is observed using an intravital microscope equipped with a high-speed camera. The number of rolling leukocytes (flux and velocity) and firmly adherent leukocytes (number per vessel length) are quantified from the recorded video footage.[18][20]

Visualizing Pathways and Protocols

Signaling and Interaction Pathways

Caption: this compound's multi-target inhibition of the leukocyte adhesion cascade.

Experimental Workflow: In Vitro Flow Chamber Assay

Caption: Workflow for in vitro leukocyte adhesion assay under flow conditions.

Conclusion